N-(cyclopropylmethyl)-3-fluoro-2-methylaniline
Description
N-(Cyclopropylmethyl)-3-fluoro-2-methylaniline (C₁₂H₁₅FN₂, molecular weight: 206.26 g/mol) is a fluorinated aniline derivative characterized by a cyclopropylmethylamine group attached to a 3-fluoro-2-methyl-substituted aromatic ring. Its structural uniqueness arises from the combination of a cyclopropane ring (imparting steric constraints and metabolic stability) and fluorine/methyl substituents on the aromatic ring, which modulate electronic properties and lipophilicity .
Properties
Molecular Formula |
C11H14FN |
|---|---|
Molecular Weight |
179.23 g/mol |
IUPAC Name |
N-(cyclopropylmethyl)-3-fluoro-2-methylaniline |
InChI |
InChI=1S/C11H14FN/c1-8-10(12)3-2-4-11(8)13-7-9-5-6-9/h2-4,9,13H,5-7H2,1H3 |
InChI Key |
IJFLEJJNBGIHEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1F)NCC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopropylmethyl)-3-fluoro-2-methylaniline typically involves the reaction of 3-fluoro-2-methylaniline with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
N-(cyclopropylmethyl)-3-fluoro-2-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce fully saturated compounds.
Scientific Research Applications
N-(cyclopropylmethyl)-3-fluoro-2-methylaniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(cyclopropylmethyl)-3-fluoro-2-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Comparative Insights
Fluorine Position: The 3-fluoro substitution in the target compound vs. 5-fluoro in alters electron-withdrawing effects, influencing aromatic ring reactivity in electrophilic substitutions. Chlorine vs. Fluorine: N-[(2-chloro-6-fluorophenyl)methyl]-2-methylaniline introduces chlorine, which increases lipophilicity and may enhance binding to hydrophobic targets compared to pure fluorinated analogs.
Synthetic Efficiency
- The target compound’s discontinuation contrasts with high-yield syntheses of analogs like N-(1,1-difluoropropan-2-ylidene)-3-fluoro-2-methylaniline (90% yield) , suggesting challenges in scaling up cyclopropane-containing derivatives.
- Multi-fluorinated compounds (e.g., tetrafluoropropyl derivatives ) require complex purification steps, as reflected in lower yields (59%) compared to simpler fluorinated anilines.
Physical State and Handling
- The target compound’s physical state is unspecified, but analogs like are oils, while bulkier derivatives (e.g., ) form solids. Oils may pose handling challenges in industrial settings due to volatility.
Potential Applications Agrochemicals: Fluorinated anilines are precursors for herbicides and fungicides. The cyclopropylmethyl group in the target compound could resist enzymatic degradation, enhancing field stability compared to non-cyclopropane analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
